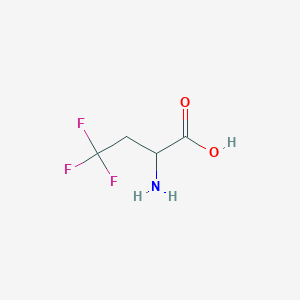

Acide 2-amino-4,4,4-trifluorobutyrique

Vue d'ensemble

Description

2-Amino-4,4,4-trifluorobutyric acid is a fluorinated amino acid that has been the subject of various synthetic studies due to its potential applications in pharmaceuticals and as a building block for more complex molecules. The interest in such fluorinated compounds stems from their unique physical and chemical properties, which can lead to enhanced stability and bioactivity in drug molecules .

Synthesis Analysis

The asymmetric synthesis of 2-amino-4,4,4-trifluorobutanoic acid has been achieved through several methods. One approach involves trifluoromethylation of a benzyl-protected bromoalkene, followed by a series of reactions including Sharpless asymmetric dihydroxylation, nucleophilic opening of cyclic sulfate, palladium-catalyzed selective hydrogenation, and oxidation . Another method includes an enantioselective biomimetic transamination of 4,4,4-trifluoro-3-oxo-N-[(R)-1-phenylethyl]butanamide, which proved to be practical for large-scale synthesis . These methods highlight the versatility and adaptability of synthetic strategies to access fluorinated amino acids with high enantioselectivity.

Molecular Structure Analysis

While the provided data does not directly discuss the molecular structure of 2-amino-4,4,4-trifluorobutyric acid, insights can be drawn from related compounds. For instance, the crystal structure of α-amino isobutyric acid, a non-fluorinated analog, has been determined by X-ray crystallography, revealing a composite monoclinic unit with specific bond distances and angles . This information can be useful when considering the potential molecular geometry and interactions of 2-amino-4,4,4-trifluorobutyric acid.

Chemical Reactions Analysis

The chemical reactivity of 2-amino-4,4,4-trifluorobutyric acid can be inferred from studies on similar compounds. For example, 2,4-bis(trifluoromethyl)phenylboronic acid has been used as a catalyst for dehydrative amidation between carboxylic acids and amines, which could be relevant for the synthesis of peptides containing 2-amino-4,4,4-trifluorobutyric acid . Additionally, the synthesis of related fluorinated amino acids has involved transformations such as oxidative rearrangement and hydrogenation .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-4,4,4-trifluorobutyric acid are not explicitly detailed in the provided papers. However, the synthesis of similar fluorinated amino acids often aims to exploit the unique properties imparted by the trifluoromethyl group, such as increased lipophilicity, metabolic stability, and the ability to form strong hydrogen bonds, which can be crucial for drug design . The solid-state conformation of hybrid peptides containing fluorinated amino acids has also been studied, indicating the influence of such modifications on the secondary structure of peptides .

Applications De Recherche Scientifique

Conception de médicaments et développement de bioisostères

Les dérivés énantiomériquement purs de l'acide 2-amino-4,4,4-trifluorobutyrique sont très demandés comme bioisostères du fragment leucine dans la conception de médicaments. Les chercheurs explorent son incorporation dans les médicaments à base de peptides en raison de sa similitude structurelle avec la leucine. En imitant la structure tridimensionnelle des récepteurs protéiques, ces dérivés améliorent la spécificité des médicaments et l'affinité de liaison .

Recherche sur les acides aminés fluorés

La substitution stratégique de l'hydrogène par le fluor dans les molécules de médicaments améliore la stabilité métabolique. L'this compound, avec son groupe trifluorométhyle, contribue à cette stabilité. Les chercheurs étudient son impact sur la pharmacocinétique et la bioactivité, dans le but d'affiner les propriétés des médicaments .

Synthèse organique

En tant que matière première et intermédiaire importante, l'this compound joue un rôle crucial dans la synthèse organique. Les chimistes l'utilisent pour créer des molécules plus complexes, telles que des produits pharmaceutiques, des produits agrochimiques et des colorants .

Synthèse chirale et réactions asymétriques

La méthode de préparation à grande échelle de l'acide (S)-N-Fmoc-2-amino-4,4,4-trifluorobutyrique implique une synthèse asymétrique. Un auxiliaire chiral recyclable forme un complexe Ni(II), qui est alkylé dans des conditions basiques. Ce processus permet d'obtenir des dérivés énantiomériquement purs à utiliser dans la synthèse chirale .

Safety and Hazards

Orientations Futures

Enantiomerically pure derivatives of 2-amino-4,4,4-trifluorobutanoic acid are in great demand as a bioisostere of leucine moiety in drug design . Large-scale preparation methods have been developed for the target (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid , indicating potential future directions in pharmaceutical applications.

Mécanisme D'action

Target of Action

2-Amino-4,4,4-trifluorobutyric acid, also known as 2-amino-4,4,4-trifluorobutanoic acid, is an alanine derivative . It is in great demand as a bioisostere of the leucine moiety in drug design

Mode of Action

It is known that amino acids and their derivatives can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Pharmacokinetics

It is known that the strategic substitution of hydrogen with fluorine in drug molecules can increase their metabolic stability , which could potentially impact the bioavailability of 2-Amino-4,4,4-trifluorobutyric acid.

Result of Action

As an amino acid derivative, it may influence various physiological activities .

Action Environment

It is known that the compound should be stored under recommended conditions to maintain its stability .

Propriétés

IUPAC Name |

2-amino-4,4,4-trifluorobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F3NO2/c5-4(6,7)1-2(8)3(9)10/h2H,1,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQPCXCOPDSEKQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20936130 | |

| Record name | 2-Amino-4,4,4-trifluorobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20936130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15959-93-0 | |

| Record name | 2-Amino-4,4,4-trifluorobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20936130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4,4,4-trifluorobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

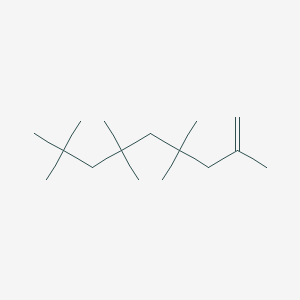

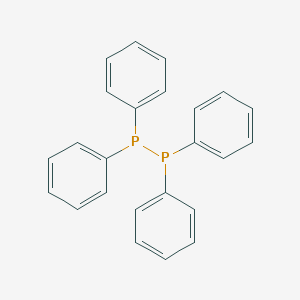

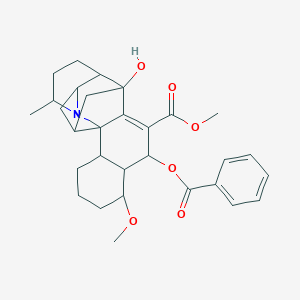

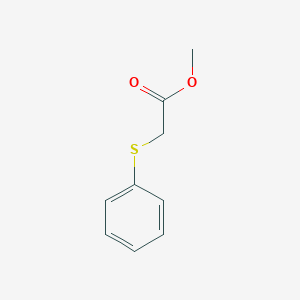

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Naphtho[8,1,2-hij]hexaphene](/img/structure/B93626.png)

![7,8,9,10-Tetrahydronaphtho[1,2-b][1]benzothiole](/img/structure/B93628.png)